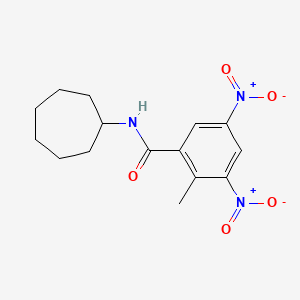

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide

Description

Properties

Molecular Formula |

C15H19N3O5 |

|---|---|

Molecular Weight |

321.33 g/mol |

IUPAC Name |

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C15H19N3O5/c1-10-13(8-12(17(20)21)9-14(10)18(22)23)15(19)16-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,16,19) |

InChI Key |

FLEJGFJPWSDXHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the cycloheptyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring. The resulting 2-methyl-3,5-dinitrobenzamide is then reacted with cycloheptylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: Formation of N-cycloheptyl-2-methyl-3,5-diaminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of N-cycloheptyl-2-carboxy-3,5-dinitrobenzamide.

Scientific Research Applications

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes and contribute to the compound’s biological activities. The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide, emphasizing differences in substituents, molecular properties, and applications.

*Calculated based on molecular formula C₁₅H₁₉N₃O₅.

Structural and Functional Analysis

Dinitolmide, lacking an amine substituent, exhibits veterinary antiparasitic activity due to its planar nitroaromatic structure, which disrupts mitochondrial electron transport in protozoa . N,N-Dicyclohexyl-3,5-dinitrobenzamide demonstrates utility in crystallography and host-guest chemistry, where its rigid structure facilitates adduct formation with solvents .

Synthetic Methodologies

- Analogs like N-octyl-3,5-dinitrobenzamide are synthesized via nucleophilic acyl substitution between 3,5-dinitrobenzoyl chloride and primary amines . Similar methods likely apply to the cycloheptyl variant.

- Derivatives with heterocyclic moieties (e.g., N-(4-sulfamoylphenyl)-3,5-dinitrobenzamide ) require multi-step protocols involving coupling reactions with sulfonamide intermediates .

Pharmacological and Toxicological Profiles

- N-n-Butyl-3,5-dinitrobenzamide (CPI1147) has shown promise in neurodegenerative disease models, with its nitro groups contributing to redox-modulating activity .

- Dinitolmide ’s safety profile includes acute hazards such as respiratory irritation, necessitating protective handling . Toxicity data for the cycloheptyl derivative remain uncharacterized.

Spectroscopic and Crystallographic Data

- X-ray studies of analogs (e.g., N-(3,5-dimethoxyphenyl)benzamide ) reveal planar aromatic systems and intermolecular hydrogen bonding, critical for crystal packing . Similar analyses for this compound would clarify its conformational preferences.

Biological Activity

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups attached to a benzamide structure. The molecular formula is C_{15}H_{18}N_{4}O_{4}. The structural features contribute to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with microbial cell membranes. The nitro groups are believed to disrupt cell membrane integrity and interfere with essential cellular processes, leading to antimicrobial effects. This mechanism is similar to that observed in other nitro-containing compounds which have been shown to possess antifungal activity .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In particular, studies have demonstrated its effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate strong antifungal activity against Candida species:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 125 | Candida albicans |

| This compound | 100 | Candida krusei |

| This compound | 500 | Candida tropicalis |

The compound has also shown potential against bacterial pathogens, indicating a broad-spectrum antimicrobial profile .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for anti-inflammatory activities. Research suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. However, more detailed studies are required to elucidate the specific pathways involved.

Case Studies and Research Findings

A notable study conducted by researchers evaluated the efficacy of this compound in vitro against various pathogens. The results demonstrated that the compound not only inhibited growth but also induced cell death in susceptible strains. This study highlighted the potential of the compound as a lead for developing new antimicrobial agents .

Another research effort focused on the synthesis of derivatives of 3,5-dinitrobenzoic acid and their biological evaluation. The findings revealed that modifications to the chemical structure could enhance antifungal potency while maintaining low toxicity levels .

Comparative Analysis

When compared to other similar compounds such as N-cyclohexyl-2-methyl-5-(propylsulfamoyl)benzamide, this compound exhibits distinct biological profiles due to its unique structural features. The presence of nitro groups significantly contributes to its enhanced antimicrobial activity compared to derivatives lacking these functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cycloheptyl-2-methyl-3,5-dinitrobenzamide, and how can reaction progress be monitored?

- Methodological Answer : Synthesis typically involves acylation of the cycloheptylamine derivative with 2-methyl-3,5-dinitrobenzoyl chloride under anhydrous conditions. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation requires IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic and cycloheptyl proton signals), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies nitro (asymmetric/symmetric stretches at ~1530 and 1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups.

- NMR : ¹H NMR resolves methyl (δ ~2.5 ppm) and cycloheptyl protons (δ ~1.2–2.0 ppm); ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons.

- Mass Spectrometry : HRMS (ESI-TOF) validates molecular ion [M+H]⁺.

Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. How is single-crystal X-ray diffraction applied to resolve the molecular structure of this compound?

- Methodological Answer : Crystallize the compound via slow evaporation in a solvent system (e.g., DCM/hexane). Collect diffraction data at low temperature (e.g., 123 K) using a synchrotron or Mo-Kα source. Refinement via SHELXL (e.g., Olex2 interface) resolves bond lengths/angles and confirms stereochemistry. Disordered nitro groups may require constraints during refinement .

Advanced Research Questions

Q. What computational strategies predict stable polymorphs of this compound?

- Methodological Answer : Use density functional theory (DFT) with dispersion corrections (e.g., D3-BJ) to evaluate lattice energies of potential polymorphs. Pair with molecular dynamics (MD) simulations to assess thermodynamic stability under varying conditions. Compare results with experimental PXRD data to validate predictions .

Q. How can molecular docking studies elucidate potential biological interactions of this compound?

- Methodological Answer : Perform flexible ligand docking (e.g., AutoDock Vina) against target proteins (e.g., anti-apoptotic Bcl-2 family proteins). Parameterize the compound using GAFF force fields and assign charges via RESP. Analyze binding poses for hydrogen bonds (e.g., nitro groups with Arg residues) and hydrophobic interactions (cycloheptyl with protein pockets). Validate via MD-based binding free energy calculations (MM/PBSA) .

Q. How to address contradictory crystallographic data arising from disordered nitro groups?

- Methodological Answer : Apply occupancy refinement in SHELXL to model disorder. Use restraints (e.g., SIMU/DELU) to maintain reasonable geometry. Validate via residual density maps and comparison with similar structures (e.g., 3,5-dinitrobenzamide derivatives). Consider twinning tests if R-factor discrepancies persist .

Q. What strategies resolve low yields in the acylation step during synthesis?

- Methodological Answer : Optimize reaction conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.